molecular formula C18H17NO3 B367207 1-[3-(4-Methylphenoxy)propyl]indole-2,3-dione CAS No. 797780-75-7

1-[3-(4-Methylphenoxy)propyl]indole-2,3-dione

Cat. No. B367207
CAS RN: 797780-75-7
M. Wt: 295.3g/mol
InChI Key: RYFBROSJXJBMAA-UHFFFAOYSA-N
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Description

The compound “1-[3-(4-Methylphenoxy)propyl]indole-2,3-dione” is a derivative of indole-2,3-dione, which is also known as isatin . Isatin is a heterocyclic compound and is an important element of many natural and synthetic molecules with significant biological activity .


Molecular Structure Analysis

The molecular structure of this compound would consist of an indole-2,3-dione core with a 3-(4-methylphenoxy)propyl group attached at the 1-position of the indole ring .


Chemical Reactions Analysis

Indole derivatives are known to participate in a wide variety of chemical reactions, but without specific studies or data on this particular compound, it’s difficult to predict its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Some properties can be predicted based on its structure, such as its molecular weight and the presence of potential hydrogen bond donors and acceptors .

Scientific Research Applications

Molecular Structure and Chemical Properties

  • The title compound, C11H11NO2, demonstrates a planar indole-2,3-dione unit, illustrating its structural stability and potential for further chemical modifications. This planarity and the interactions within the crystal structure highlight its potential for applications in material science and molecular engineering (Qachchachi et al., 2016).

Bioactivity and Anticorrosion Applications

  • Indole-2,3-dione derivatives have been shown to display versatile bioactivity, including antibacterial activities, and are used in synthesizing a variety of heterocyclic compounds. Moreover, they have been recognized for their efficiency as inhibitors against metal corrosion, suggesting their potential use in the development of new anticorrosive agents (Miao, 2014).

Heterocyclic Compound Synthesis

  • The synthesis of N-alkyl or N-aryl derivatives of 4,11-diaminonaphtho[2,3-f]indole-5,10-dione through nucleophilic substitution highlights the chemical versatility of indole-2,3-dione derivatives. This process points to their utility in preparing compounds with potential pharmacological activities (Shchekotikhin et al., 2006).

Synthesis and Characterization

  • New series of 1-methyl-1H-benzo[f]indole-4,9-dione derivatives have been prepared, showcasing the compound's ability to undergo regioselective reactions and form derivatives with potential applications in medicinal chemistry and drug development (Nadji-Boukrouche et al., 2015).

Antitumor Potential

  • Indoloquinone EO9, related structurally to indole-2,3-dione compounds, has been evaluated for its antitumor properties, suggesting the relevance of these compounds in developing new chemotherapeutic agents. EO9's effectiveness is attributed to its activation by reductive enzymes, highlighting the importance of understanding the biochemical interactions of indole-2,3-dione derivatives for therapeutic applications (Smitskamp-Wilms et al., 1996).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is being used. Indole derivatives can have diverse pharmacological activities .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. Given the biological activity of many indole derivatives, it could be of interest in fields such as medicinal chemistry .

properties

IUPAC Name

1-[3-(4-methylphenoxy)propyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-13-7-9-14(10-8-13)22-12-4-11-19-16-6-3-2-5-15(16)17(20)18(19)21/h2-3,5-10H,4,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFBROSJXJBMAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4-Methylphenoxy)propyl]indole-2,3-dione

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